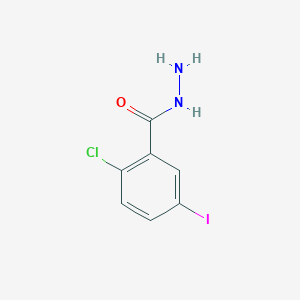

2-Chloro-5-iodobenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-iodobenzohydrazide is an organic compound with the molecular formula C7H6ClIN2O. It is a derivative of benzhydrazide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively. This compound has gained attention due to its diverse applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of 2-Chloro-5-iodobenzohydrazide typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate then undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, the ester is hydrolyzed using sodium hydroxide and ethanol to produce 2-Chloro-5-iodobenzoic acid, which is then converted to this compound .

Analyse Des Réactions Chimiques

2-Chloro-5-iodobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and ethanol.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the anticancer properties of derivatives of 2-chloro-5-iodobenzohydrazide. Research indicates that certain synthesized derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, a study reported that compounds derived from this hydrazide showed IC50 values comparable to established chemotherapeutic agents, suggesting their potential as anticancer drugs .

Cholinesterase Inhibition:

Compounds related to this compound have demonstrated dual inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's disease. Some derivatives exhibited IC50 values similar to donepezil, a standard drug used in Alzheimer's treatment, indicating their potential therapeutic application .

Organic Synthesis

Chemical Intermediate:

this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the preparation of anti-diabetic agents such as dapagliflozin. Its halogenated structure allows for further functionalization, making it a versatile building block in organic synthesis .

Synthesis Techniques:

The compound can be synthesized through several methods involving iodination and substitution reactions, which have been optimized for higher yields and purity. For example, one synthetic route involves the use of methyl o-aminobenzoate as a starting material, followed by a series of reactions including iodination and hydrolysis to yield high-purity products suitable for industrial applications .

Antioxidant Properties

Recent investigations into the antioxidant capabilities of this compound derivatives have shown promising results. These compounds exhibited significant free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

Case Studies

| Study Focus | Findings | Reference Year |

|---|---|---|

| Anticancer Activity | Derivatives showed cytotoxic effects with IC50 values comparable to chemotherapeutics | 2021 |

| Cholinesterase Inhibition | Dual inhibition observed; some derivatives had IC50 similar to donepezil | 2021 |

| Antioxidant Activity | Significant free radical scavenging activity noted | 2021 |

Mécanisme D'action

The mechanism of action of 2-Chloro-5-iodobenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparaison Avec Des Composés Similaires

2-Chloro-5-iodobenzohydrazide can be compared with other halogenated benzhydrazides, such as:

- 2-Chloro-5-bromobenzhydrazide

- 2-Chloro-5-fluorobenzhydrazide

- 2-Chloro-5-iodobenzoic acid

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of both chlorine and iodine in this compound makes it unique and potentially more versatile in certain chemical reactions .

Activité Biologique

2-Chloro-5-iodobenzohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse scientific literature.

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of 2-chloro-5-iodobenzoic acid with hydrazine or its derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the integrity and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of halogenated benzoic acids exhibit significant antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds generally range from 1.95 to 62.5 µg/mL, demonstrating their effectiveness against Gram-positive bacteria .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | 7.81 - 31.25 | 15.62 - 62.5 | MRSA, Staphylococcus epidermidis |

| Other derivatives | 1.95 - 62.5 | 3.91 - 62.5 | Various Gram-positive bacteria |

Anticancer Activity

The anticancer potential of this compound has been assessed through in vitro studies on human cancer cell lines, including those derived from lung, breast, and cervical cancers. The compound exhibits cytotoxic effects with IC50 values often reported in the low micromolar range.

In studies involving various cancer cell lines, it was observed that:

- The compound demonstrated selective cytotoxicity against cancer cells while showing lower toxicity to normal cells.

- Notably, it exhibited an IC50 value as low as 0.77 µM against LN-229 glioblastoma cells .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial effects of several hydrazone derivatives, including those related to this compound. Results indicated that these compounds showed effective inhibition against MRSA and other pathogenic strains, with significant bactericidal activity confirmed by MBC values .

- Cytotoxicity Assessment : In another investigation focusing on the anticancer properties, compounds similar to this compound were tested against multiple cancer cell lines (such as MCF-7 and HeLa). The results indicated that these compounds could induce apoptosis in cancer cells with minimal side effects on healthy cells .

Propriétés

IUPAC Name |

2-chloro-5-iodobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQYKCUIQDGFGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.